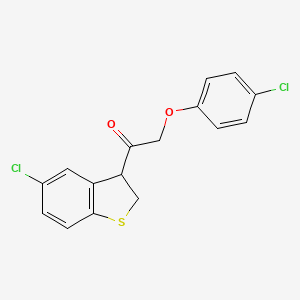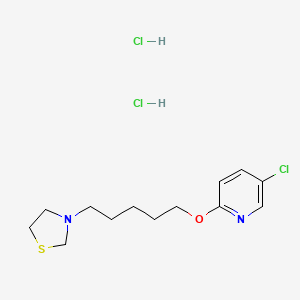
3-(5-(5-Chloro-2-pyridyloxy)pentyl)thiazolidine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-(5-Chloro-2-pyridyloxy)pentyl)thiazolidine dihydrochloride is a complex organic compound that features a thiazolidine ring, a pyridine moiety, and a chlorinated substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(5-Chloro-2-pyridyloxy)pentyl)thiazolidine dihydrochloride typically involves a multi-step process. One common method starts with the chlorination of 5-chloro-2-pyridinol, followed by the reaction with 1,5-dibromopentane to form the intermediate compound. This intermediate is then reacted with thiazolidine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with considerations for cost, efficiency, and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-(5-Chloro-2-pyridyloxy)pentyl)thiazolidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorinated site, using reagents like sodium azide or thiols.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of specific solvents like acetonitrile or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
3-(5-(5-Chloro-2-pyridyloxy)pentyl)thiazolidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 3-(5-(5-Chloro-2-pyridyloxy)pentyl)thiazolidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine derivatives: These compounds share the thiazolidine ring structure and exhibit similar biological activities.
Pyridine derivatives: Compounds with pyridine moieties often have comparable chemical properties and reactivity.
Uniqueness
What sets 3-(5-(5-Chloro-2-pyridyloxy)pentyl)thiazolidine dihydrochloride apart is its unique combination of a chlorinated pyridine ring and a thiazolidine moiety, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
41287-87-0 |
|---|---|
Molekularformel |
C13H21Cl3N2OS |
Molekulargewicht |
359.7 g/mol |
IUPAC-Name |
3-[5-(5-chloropyridin-2-yl)oxypentyl]-1,3-thiazolidine;dihydrochloride |
InChI |
InChI=1S/C13H19ClN2OS.2ClH/c14-12-4-5-13(15-10-12)17-8-3-1-2-6-16-7-9-18-11-16;;/h4-5,10H,1-3,6-9,11H2;2*1H |
InChI-Schlüssel |
QUXIBURREFVNIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCN1CCCCCOC2=NC=C(C=C2)Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


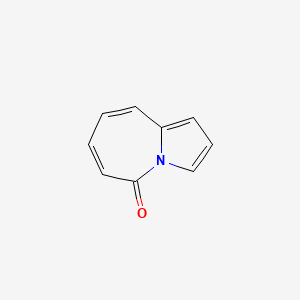
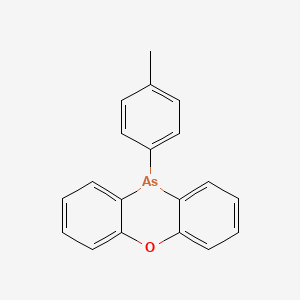

![2-[(Piperidin-1-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14664503.png)

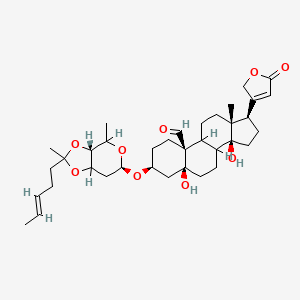
![[(E)-hydrazinylidenemethyl]urea;hydrochloride](/img/structure/B14664530.png)
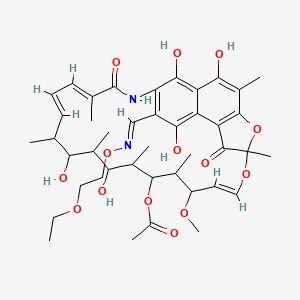


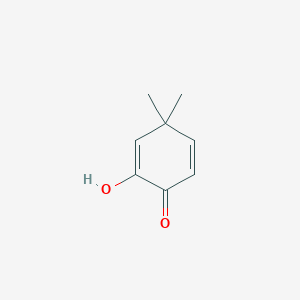
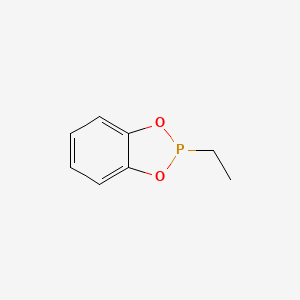
![1,1'-[1-(Ethylsulfanyl)ethene-1,2-diyl]dibenzene](/img/structure/B14664573.png)
